N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
N-(2-(2-(o-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 2 and an acetamide-linked ethyl chain at position 4.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-5-3-4-6-13(10)14-17-15-19(18-14)12(9-21-15)7-8-16-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKKFUVKJRKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions.
Cyclization to Form Thiazolo[3,2-b][1,2,4]triazole: The intermediate thiazole is then subjected to cyclization reactions to form the thiazolo[3,2-b][1,2,4]triazole core.
Substitution with o-Tolyl Group:
Attachment of the Acetamide Moiety: Finally, the acetamide group is introduced through nucleophilic substitution reactions involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and waste generation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the thiazole-triazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth without causing toxicity to normal cells.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Spectroscopic Properties
Biological Activity
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis and Structural Characteristics
The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. The structural formula can be represented as follows:
This structure features a thiazole ring fused with a triazole moiety, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit antimicrobial activity against various bacterial and fungal strains. A study evaluated several derivatives and found that compounds containing the thiazolo-triazole scaffold showed promising results against Mycobacterium tuberculosis and other pathogens. Among these derivatives, specific compounds demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives of thiazolo-triazole have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings significantly influence their potency. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act by inhibiting key enzymes involved in cell proliferation and survival pathways. For example, molecular docking studies suggest potential interactions with tyrosine kinases and other critical targets in cancer cells .
Case Studies
Several case studies have documented the efficacy of thiazolo-triazole derivatives in preclinical settings:
- In Vitro Evaluation : A study synthesized a series of thiazolo-triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of these compounds against clinical isolates of bacteria and fungi. The findings revealed that specific derivatives exhibited potent activity comparable to conventional antibiotics .
Q & A
Q. Table 1. Key Synthetic Parameters for Thiazolo-Triazole-Acetamide Derivatives
Q. Table 2. Antifungal Activity of Selected Derivatives
| Compound | C. albicans MIC (µg/mL) | A. flavus MIC (µg/mL) | Key Substituent | Reference |
|---|---|---|---|---|
| S30A1 (Nitro derivative) | 12.5 | 25.0 | 6-Nitrobenzo[d] | |
| 11h (Quinoxaline analog) | 25.0 | 50.0 | 6-Nitroquinoxaline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
